Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a pyridine ring at the 5-position and an ethanone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-(5-(Pyridin-4-yl)furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and simplifies the purification process. The reaction conditions typically involve heating the reactants in a suitable solvent, such as tetrahydrofuran, under reflux .
Analyse Chemischer Reaktionen
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-(Pyridin-4-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Pyridine derivatives: Compounds containing the pyridine ring also show similar chemical behavior and biological activity.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Eigenschaften
CAS-Nummer |
55484-35-0 |
---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
1-(5-pyridin-4-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3 |
InChI-Schlüssel |
ZRTZZUSWSPVUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.